2-Morpholinoethane-1,1-diol hydrochloride
Overview
Description
2-Morpholinoethane-1,1-diol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO3 . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a morpholine ring attached to an ethane-1,1-diol moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoethane-1,1-diol hydrochloride typically involves the reaction of morpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Controlled to avoid excessive heat which may lead to side reactions.
Solvent: Commonly used solvents include water or ethanol.
Catalyst: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity morpholine and ethylene oxide.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Purification: Techniques such as crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinoethane-1,1-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
2-Morpholinoethane-1,1-diol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce morpholine moieties into target molecules.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Morpholinoethane-1,1-diol hydrochloride involves its interaction with various molecular targets and pathways. It can act as:
Enzyme Inhibitor: Inhibits specific enzymes by binding to their active sites.
Neurotransmitter Modulator: Modulates the activity of neurotransmitters by interacting with their receptors.
Buffering Agent: Maintains pH stability in biochemical reactions by neutralizing acids and bases.
Comparison with Similar Compounds
Morpholine: A simpler analog without the ethane-1,1-diol moiety.
Ethanolamine: Contains an amine and hydroxyl group but lacks the morpholine ring.
Diethanolamine: Similar structure but with two hydroxyl groups attached to the ethane backbone.
Uniqueness: 2-Morpholinoethane-1,1-diol hydrochloride is unique due to its combination of a morpholine ring and ethane-1,1-diol moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both amine and hydroxyl functionalities.
Properties
IUPAC Name |
2-morpholin-4-ylethane-1,1-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h6,8-9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMFLUOEHRJGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788043-90-2 | |
Record name | 1,1-Ethanediol, 2-(4-morpholinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788043-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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